Product packaging for Marinomycin B(Cat. No.:)

Marinomycin B

Cat. No.: B1245114
M. Wt: 997.2 g/mol
InChI Key: GXBIDOSKEKEFEF-SGTJGWBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marinomycin B is a macrocyclic polyene antibiotic belonging to the marinomycin family, originally isolated from the marine actinomycete of the genus Marinispora . It is a macrodiolide composed of dimeric 2-hydroxy-6-alkenyl-benzoic acid lactones with conjugated tetraene-pentahydroxy polyketide chains . This compound demonstrates impressive and selective biological activities, making it a compelling subject for antimicrobial and anticancer research. Its significant activity against drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), highlights its potential in addressing the global challenge of antimicrobial resistance . The marinomycins have also shown potent and selective cytotoxicity against various cancer cell lines, particularly demonstrating efficacy against melanoma cells . Like many polyenes, this compound can be prone to photoisomerization . Research has demonstrated that this instability can be managed through encapsulation strategies, such as packaging in sporopollenin, which confers striking photoprotection and enables practical handling for research purposes . The biosynthetic gene cluster responsible for marinomycin production has been identified and successfully expressed in a heterologous host, opening avenues for future biosynthetic engineering and production studies . This compound is presented to the research community to further explore its mechanism of action, potential therapeutic applications, and as a lead compound for the development of novel anti-infective and anticancer agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H76O14 B1245114 Marinomycin B

Properties

Molecular Formula

C58H76O14

Molecular Weight

997.2 g/mol

IUPAC Name

(4S,6S,8E,10S,12S,14E,16E,18E,20Z,30S,32S,34E,36S,38S,40E,42E,44E,46Z)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione

InChI

InChI=1S/C58H76O14/c1-39-19-11-7-5-9-13-21-43-23-15-29-53(67)55(43)57(69)72-52(34-42(4)60)38-48(64)28-18-26-46(62)36-50(66)32-40(2)20-12-8-6-10-14-22-44-24-16-30-54(68)56(44)58(70)71-51(33-41(3)59)37-47(63)27-17-25-45(61)35-49(65)31-39/h5-26,29-30,41-42,45-52,59-68H,27-28,31-38H2,1-4H3/b9-5+,10-6+,11-7+,12-8+,21-13-,22-14-,25-17+,26-18+,39-19+,40-20+/t41-,42-,45-,46-,47+,48+,49+,50+,51+,52+/m1/s1

InChI Key

GXBIDOSKEKEFEF-SGTJGWBUSA-N

Isomeric SMILES

C/C/1=C\C=C\C=C\C=C/C2=C(C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C/C(=C/C=C/C=C/C=C\C3=C(C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C1)O)O)O)C[C@H](O)C)C(=CC=C3)O)/C)O)O)O)C[C@H](O)C)C(=CC=C2)O

Canonical SMILES

CC1=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC(CC(CC=CC(CC(CC(=CC=CC=CC=CC3=C(C(=CC=C3)O)C(=O)OC(CC(CC=CC(CC(C1)O)O)O)CC(C)O)C)O)O)O)CC(C)O

Synonyms

marinomycin B

Origin of Product

United States

Natural Origin, Isolation, and Biosynthesis of Marinomycins

Biosynthetic Engineering and Heterologous Expression of this compound

The production of marinomycins from their native producer, the marine actinomycete "Marinispora" sp. CNQ-140, presents significant challenges for large-scale supply and genetic manipulation. nih.gov To overcome these limitations, researchers have focused on biosynthetic engineering and expressing the marinomycin biosynthetic gene cluster (BGC) in a more tractable host organism, a process known as heterologous expression. nih.gov This approach not only offers a potential solution for sustainable production but also provides a platform for generating novel analogs of marinomycin. nih.gov

The selection of a suitable heterologous host is a critical first step for the successful production of a complex natural product like marinomycin. The marinomycin BGC is notably large (approximately 72 kilobases) and has a high GC content, a characteristic that makes it prone to genetic rearrangement and instability during cloning and expression. nih.govresearchgate.netimedpub.com These factors present a significant challenge for heterologous expression. nih.govdntb.gov.ua

The primary strategy for selecting a host involved screening different actinomycetes for their resistance to marinomycin. nih.gov Streptomyces species, particularly Streptomyces lividans and Streptomyces albus, were identified as potential candidates. nih.govntnu.no Streptomyces strains are considered robust hosts for expressing actinomycete-derived secondary metabolite gene clusters. ntnu.no Ultimately, Streptomyces lividans was chosen because stable integration of the marinomycin BGC could be successfully achieved in this host, which was not the case for S. albus. nih.gov The successful transformation of S. lividans with a Bacterial Artificial Chromosome (BAC) containing the entire marinomycin gene cluster demonstrated its viability as a heterologous host for producing marinomycins B and C. nih.govresearchgate.net

Criteria for Host SelectionSelected HostRationale
Resistance to MarinomycinStreptomyces lividansDemonstrated resistance to the antibiotic, a prerequisite for production. nih.gov
Genetic TractabilityStreptomyces lividansA well-characterized model organism amenable to genetic manipulation. nih.govntnu.no
Stability of Gene ClusterStreptomyces lividansCapable of maintaining the large and complex marinomycin BGC after transformation. nih.gov

While the heterologous expression of the marinomycin BGC in Streptomyces lividans was a major breakthrough, the process is not yet fully optimized for high-yield production. nih.gov A primary hurdle is the difficulty associated with the large, GC-rich, and repetitive nature of the BGC, which is susceptible to recombination events and makes genetic manipulation challenging. nih.govresearchgate.net

Initial efforts successfully demonstrated the production of this compound in S. lividans, confirmed by comparing the liquid chromatography-mass spectrometry (LC-MS) traces of the natural producer and the heterologous host. researchgate.net However, the transformation rates for introducing the large BGC into the host remain low. nih.gov

The current heterologous expression system, though not optimized for high titers, serves as a crucial platform for future improvements. nih.gov Advances in synthetic biology and metabolic engineering, such as refactoring BGCs for expression in custom-designed overexpression schemes, could be employed to enhance production levels. mdpi.comconfex.com Future work will likely focus on engineering the host's metabolism to increase the supply of necessary precursors and on optimizing fermentation conditions to improve the yield of this compound. nih.govmdpi.com

ChallengeDescriptionPotential Solution
Large, GC-Rich BGCThe ~72 kb gene cluster is prone to rearrangement and difficult to clone. nih.govimedpub.comUse of Bacterial Artificial Chromosomes (BACs) for stable transfer of the entire cluster. nih.gov
Low Transformation EfficiencyThe introduction of the large BAC construct into S. lividans occurs at a low frequency. nih.govFurther development of transformation protocols and host engineering. nih.gov
Suboptimal Production TiterThe yield of this compound from the current heterologous system is not maximized. nih.govMetabolic engineering of the host and optimization of fermentation parameters. mdpi.comconfex.com

The successful establishment of a heterologous expression system for marinomycin provides a valuable platform for generating novel analogs through chemo-biosynthetic methods. nih.gov These approaches combine the power of chemical synthesis with the enzymatic machinery of a biological system to create derivatives that are often inaccessible through chemical synthesis or biosynthesis alone. thieme-connect.comroutledge.com

Two primary chemo-biosynthetic strategies that could be applied to marinomycin are precursor-directed biosynthesis and mutasynthesis. thieme-connect.comfrontiersin.org

Precursor-Directed Biosynthesis (PDB): This technique involves feeding a chemically synthesized analog of a natural biosynthetic intermediate to the producing organism. thieme-connect.com The organism's enzymes then incorporate this synthetic precursor into the final molecular structure, resulting in a novel analog. For this to succeed, the synthetic precursor must be taken up by the cell and accepted by the downstream biosynthetic enzymes. thieme-connect.com

Mutasynthesis: This more advanced method involves creating a mutant strain of the producing organism by deleting a gene responsible for synthesizing a specific precursor. frontiersin.org The fermentation is then supplemented with chemically synthesized analogs of that precursor, which the organism incorporates to generate new compounds. frontiersin.org This has been used successfully to create derivatives of other complex natural products, such as salinosporamide. frontiersin.orgmdpi.com

The heterologous expression of the marinomycin cluster in S. lividans is an ideal starting point for applying these strategies. nih.gov By using synthetic chemistry to generate modified precursors and feeding them to the engineered S. lividans strain, it may be possible to "dial into" new analogs of marinomycin with potentially improved photostability, selectivity, or potency. nih.govmdpi.com

Chemical Synthesis and Structural Modification of Marinomycin B

Total Synthesis Strategies for Marinomycins A-C

The total synthesis of marinomycins A-C, from which marinomycin B can be derived, has been a significant challenge tackled by several research groups. These syntheses are marked by their convergent nature and the strategic use of powerful chemical reactions to construct the intricate macrocyclic structure.

Successful total syntheses of marinomycins have predominantly employed convergent strategies, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages. acs.orgrsc.orgdicp.ac.cn This approach is generally more efficient for the synthesis of large, complex molecules than a linear approach.

More recent strategies have focused on the synthesis of the monomeric counterparts of marinomycins as a stepping stone to the final dimeric structures. rsc.orgresearchgate.net One such approach utilized a four-fragment convergent strategy to assemble a novel monomeric precursor. rsc.org This highlights the ongoing efforts to refine and improve the efficiency of marinomycin synthesis.

A critical step in the total synthesis of marinomycins is the dimerization of the monomeric units and the subsequent macrocyclization to form the large 44-membered ring. dicp.ac.cn Various modern cross-coupling reactions have been explored and employed for this purpose.

Suzuki-type coupling has emerged as a particularly effective method. acs.org Initial attempts at a direct Suzuki-type dimerization and cyclization of a boronic acid dienyl bromide led to the preferential formation of the monomeric analogs, monomarinomycin A and iso-monomarinomycin A, with only a small yield of the desired dimeric marinomycin A. acs.org However, a subsequent stepwise approach utilizing Suzuki couplings proved to be more successful, significantly improving the yield of marinomycin A, which can then be converted to marinomycins B and C by light. acs.org

Other cross-coupling reactions have also been investigated. Stille coupling has been utilized in the assembly of key fragments leading to the monomeric precursor. rsc.org While attempts were made to use Stille and Heck reactions for the direct dimerization step, these methods also primarily resulted in the formation of the monomeric products and were not efficient in producing marinomycin A. acs.org The challenges associated with the direct dimerization highlight the intricate conformational factors at play during the macrocyclization step. One successful total synthesis of marinomycin A was achieved through a direct dimerization strategy, marking a significant advancement in the field. dicp.ac.cn

Achieving the correct stereochemistry of the numerous chiral centers within the marinomycin core is a formidable challenge. Synthetic strategies have relied on a variety of stereocontrolled reactions to assemble the complex polyol and polyene segments.

Enantioselective allyltitanations have been employed to control the configuration of specific stereogenic centers. acs.org The Horner-Wadsworth-Emmons olefination is another powerful tool that has been used for the stereocontrolled construction of the tetraene moiety. acs.org Furthermore, methods such as Donohoe's tethered aminohydroxylation and Katsuki-Sharpless asymmetric epoxidation have been instrumental in the stereocontrolled assembly of key structural motifs within the marinomycin framework. jst.go.jp These advanced synthetic methodologies are crucial for producing the natural enantiomer of the molecule with high fidelity. nih.gov The successful application of these techniques underscores the level of precision required to conquer the stereochemical complexity of this compound. jst.go.jpnih.gov

Dimerization and Macrocyclization Methodologies (e.g., Suzuki-type, Sonogashira Cross Coupling, Stille, Heck Reactions)

Semisynthesis and Derivatization Approaches

Beyond total synthesis, semisynthesis and derivatization offer a more direct route to novel marinomycin analogs by chemically modifying the natural product scaffold. This approach allows for the exploration of structure-activity relationships and the potential optimization of the molecule's biological profile.

The chemical modification of the marinomycin structure can lead to the generation of a library of derivatives. routledge.com While specific examples of extensive derivatization of this compound are not detailed in the provided context, the general principles of semisynthesis suggest that functional groups on the marinomycin core could be targeted for modification. hebmu.edu.cn These modifications could involve esterification, etherification, or other transformations of the hydroxyl groups, or alterations to the polyene chain. The goal of such derivatization is often to enhance potency, improve stability, or alter the selectivity of the compound. ntnu.no

Targeted structural modifications of complex natural products like this compound can be achieved through a variety of chemical methods. routledge.com The presence of multiple functional groups, such as hydroxyls and double bonds, provides opportunities for selective chemical reactions. researchgate.netacs.org For instance, the salicylate (B1505791) moiety is a key structural feature that could be a target for modification. thieme-connect.com

Modern synthetic methods, including cross-coupling reactions, could be employed to attach different fragments to the marinomycin core, thereby increasing scaffold diversity. thieme-connect.com The combination of biosynthetic production of the core structure followed by chemical derivatization, a "Bio-Chem" approach, is a powerful strategy for generating novel analogs. routledge.comthieme-connect.com This hyphenated approach leverages the efficiency of biological synthesis for the complex core and the flexibility of chemical synthesis for diversification. routledge.com

Structure Activity Relationship Sar Studies of Marinomycin B and Analogues

Conformational Isomerism and Differential Biological Activity of Marinomycins A, B, and C

Marinomycins are a class of macrocyclic polyketides that exhibit significant antitumor and antibiotic properties. researchgate.netnii.ac.jp Marinomycins A, B, and C are geometric isomers, differing in the configuration of the double bonds at the Δ8,9 and Δ8′,9′ positions within their 44-membered macrodiolide rings. researchgate.netnih.govresearchgate.net This stereochemical variation gives rise to distinct three-dimensional conformations that significantly influence their biological activity.

Marinomycin A possesses a trans configuration at both the Δ8,9 and Δ8′,9′ double bonds. researchgate.net In contrast, marinomycin B has a cis configuration at both of these positions, while marinomycin C is a hybrid, with one trans and one cis double bond. nih.govresearchgate.net Under exposure to room light, marinomycin A can isomerize to form a mixture of marinomycins A, B, and C. researchgate.netnih.gov This photoisomerization is accelerated by UV light. rsc.org

The different geometries of these double bonds lead to distinct conformational arrangements of the macrocycles. Nuclear Overhauser effect (NOE) studies have revealed that the side chains in marinomycin A are parallel and in close proximity. researchgate.net These conformational differences are believed to be the basis for the observed variations in their biological profiles.

While all three isomers show potent activity against certain cancer cell lines and drug-resistant bacteria, their potencies differ. Marinomycin A generally exhibits the most potent activity. For instance, against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), marinomycin A shows a minimum inhibitory concentration (MIC) of 0.13 μM. researchgate.netmdpi.com Marinomycins B and C are also active against MRSA with MICs around 0.25 μM, but they show significantly reduced or no activity against VRE. mdpi.com This difference in the activity spectrum underscores the critical role of the double bond geometry and the resulting molecular shape in target recognition and binding.

Table 1: Comparison of Marinomycin Isomers

Compound Δ8,9 Configuration Δ8′,9′ Configuration Biological Activity Highlights
Marinomycin A trans trans Most potent; active against MRSA and VRE (MIC 0.13 μM). researchgate.netmdpi.com
This compound cis cis Active against MRSA (MIC ~0.25 μM); no significant activity against VRE. mdpi.comresearchgate.net
Marinomycin C trans cis Active against MRSA (MIC ~0.25 μM); no significant activity against VRE. nih.govmdpi.com

Influence of Specific Functional Groups on this compound Potency

The potent biological activity of this compound is not solely dependent on its macrocyclic structure and stereochemistry; specific functional groups are also crucial for its efficacy. The marinomycin structure is characterized by a dimeric assembly of 2-hydroxy-6-alkenyl-benzoic acid lactones linked to a conjugated tetraene-pentahydroxy polyketide chain. researchgate.netnih.gov

The free phenolic hydroxyl groups on the salicylate (B1505791) moieties are considered essential for activity. Studies on related natural products, such as the marinopyrroles, have shown that methylation of these phenolic groups leads to a complete loss of antibacterial activity. ucsd.edu This suggests that these hydroxyl groups may be involved in crucial hydrogen bonding interactions with the biological target.

Furthermore, the macrodiolide structure itself, formed by two ester linkages, is fundamental. The synthesis of monomeric counterparts of marinomycins, such as monomarinomycin A and iso-monomarinomycin A, has been achieved. acs.org While detailed biological data for the monomeric version of this compound is not extensively reported, studies on the monomeric analogues of marinomycin A showed that while they possessed some activity, it was significantly less than the dimeric natural product, highlighting the importance of the 44-membered ring for potent efficacy. acs.org

Rational Design Principles for this compound Analogues with Enhanced Biological Efficacy

The development of this compound analogues with improved properties, such as enhanced potency, selectivity, or stability, is guided by several rational design principles derived from its structural and biological characteristics.

One key strategy is the modification of the polyketide backbone. Given the instability of marinomycins in light, creating analogues with modified polyene systems could lead to compounds with improved photostability, which is a significant challenge for this class of molecules. nih.gov This could involve reducing the number of conjugated double bonds or replacing them with more stable bioisosteres.

Another approach focuses on the salicylate core. The synthesis of analogues with different substituents on the aromatic rings could modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target. The importance of the phenolic hydroxyl group suggests that modifications at this position should be approached with caution, perhaps by introducing groups that can still participate in hydrogen bonding.

The generation of "unnatural" marinomycin analogues through precursor-directed biosynthesis is another promising avenue. thieme-connect.com By feeding synthetic precursors to the marinomycin-producing organism, it may be possible to incorporate novel building blocks into the final structure, leading to a diverse range of analogues that would be difficult to access through total synthesis alone. This approach has been successful in creating analogues of other complex natural products with improved properties.

Finally, insights from total synthesis efforts can guide the design of new analogues. For example, the observation that the salicylate hydroxyl group can deactivate the adjacent carbonyl for macrolactonization suggests a potential "molecular switch" that controls the dimerization process. thieme-connect.com Understanding and exploiting such subtleties in the molecule's chemistry can enable the design of synthetic routes to novel and complex analogues. The development of convergent synthetic strategies allows for the late-stage introduction of diversity, facilitating the creation of libraries of analogues for SAR studies. rsc.orgacs.org

Mechanistic Investigations of Marinomycin B S Biological Actions

Cellular and Molecular Mechanisms of Antimicrobial Activity

Marinomycin B is a member of the marinomycin family of antibiotics, which have demonstrated significant antimicrobial activity against drug-resistant bacterial pathogens. capes.gov.brresearchgate.net Research has highlighted the potency of these compounds against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), which are notorious for causing challenging infectious diseases. imedpub.comresearchgate.netnih.gov

While marinomycin A is often reported as the most potent isomer, with a minimum inhibitory concentration (MIC) of 0.13 μM against both MRSA and VREF, this compound also exhibits powerful antibacterial properties. researchgate.netmdpi.com Specifically, this compound has been shown to be active against MRSA with an MIC value of approximately 0.25 μM. mdpi.com However, its activity against VREF is noted to be less significant compared to marinomycin A. mdpi.com The marinomycins as a class, including isomer B, generally show MIC values ranging from 0.1 to 0.6 μM against these resistant strains. rsc.orgresearchgate.net This potent activity against clinically important resistant bacteria underscores the potential of this compound as a lead compound for new antibiotic development. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Marinomycin Isomers

Compound Target Pathogen Reported MIC (μM)
This compound MRSA ~0.25 mdpi.com
This compound VREF No significant activity reported mdpi.com
Marinomycin A MRSA 0.13 researchgate.netmdpi.com

| Marinomycin A | VREF | 0.13 researchgate.netmdpi.com |

Marinomycins are classified as polyene antibiotics. researchgate.netnih.gov This class of molecules, which includes well-known agents like amphotericin B, typically exerts its antimicrobial effect by inserting into the cell membrane, forming pores, and disrupting membrane integrity. rsc.org However, the precise mechanism for the marinomycin family is still under investigation. While their polyene structure suggests a potential for membrane interaction, specific studies characterizing a definitive non-membrane disrupting mechanism for this compound have not been detailed in the available scientific literature. The elucidation of its exact mode of action remains an area of active research.

The potent and selective activity of the marinomycins suggests a specific, yet currently unknown, mechanism of action. nih.gov While the general target for many polyene antibiotics in fungal cells is ergosterol (B1671047) in the cell membrane, the specific molecular target for this compound within bacterial cells, which lack sterols, has not been definitively identified. The unique structural features of the marinomycins may allow them to interact with novel bacterial targets, a hypothesis that is supported by their efficacy against highly resistant pathogens like MRSA and VREF. researchgate.netnih.gov Identifying this molecular target is a critical next step in understanding and potentially optimizing the therapeutic value of this compound.

Characterization of Non-Membrane Disrupting Mechanisms

Cellular and Molecular Mechanisms of Anticancer Activity

This compound and its related isomers have demonstrated impressive and highly selective cytotoxic activity against multiple cancer cell lines. capes.gov.brresearchgate.net This activity is particularly pronounced against melanoma. researchgate.netnih.govrsc.org In studies utilizing the National Cancer Institute's 60-cell line panel, marinomycins showed potent cytotoxicity, with particular selectivity against six of the eight melanoma cell lines tested. capes.gov.brmathewsopenaccess.commathewsopenaccess.com

This compound itself shows potent anticancer activity, with a reported average LC50 (Lethal Concentration 50%) value of 0.9 μM. nih.gov This is comparable to its isomers, Marinomycin A (average LC50 values of 0.2–2.7 μM) and C (average LC50 of 0.2 μM). nih.gov The notable selectivity for melanoma cell lines such as LOX IMVI, M14, SK-MEL-2, SK-MEL-5, UACC-257, and UACC-62 suggests a targeted biological mechanism that is more effective in this specific cancer type. nih.gov

Table 2: Cytotoxicity of Marinomycin Isomers Against Cancer Cell Lines

Compound Activity Metric Average Value (μM) Notable Selectivity
This compound LC50 0.9 nih.gov Melanoma nih.gov
Marinomycin A LC50 0.2 - 2.7 rsc.orgnih.gov Melanoma (LOX IMVI, M14, SK-MEL-2, SK-MEL-5, UACC-257, UACC-62) nih.gov

| Marinomycin C | LC50 | 0.2 nih.gov | Melanoma nih.gov |

While the selective cytotoxicity of this compound against melanoma cells is well-documented, the specific intracellular signaling pathways that it modulates to exert this effect have not yet been fully elucidated. nih.gov The compound's potent and highly selective profile strongly suggests an interaction with a specific molecular target or pathway that is critical for the proliferation or survival of these cancer cells. nih.gov Unlike other marine-derived anticancer agents where pathways like NF-κB or proteasome inhibition have been identified, the mechanistic underpinnings of marinomycin's anticancer action remain an open area of investigation. researchgate.netresearchgate.netmdpi.com Future research is required to uncover the signaling cascades and molecular interactions responsible for the promising anti-melanoma activity of this compound.

Elucidation of Acquired Resistance Mechanisms

Bacterial Resistance to this compound

Specific mechanisms of acquired bacterial resistance to this compound have not yet been reported in scientific literature. However, based on established patterns of antimicrobial resistance, several potential mechanisms could lead to reduced susceptibility in bacteria. wright.eduresearchgate.net Acquired resistance typically arises from genetic mutations or the horizontal gene transfer of resistance determinants. sci-hub.se

General mechanisms that bacteria employ to resist antibiotics include:

Target Site Modification: Bacteria can alter the structure of the antibiotic's molecular target through mutation, preventing the drug from binding effectively. wright.edunih.gov If this compound acts on a specific enzyme or ribosomal component, mutations in the gene encoding that target could confer resistance.

Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes capable of degrading or modifying the antibiotic, rendering it inactive. nih.gov For a complex molecule like this compound, this could involve hydrolysis of its ester linkages or modification of its polyketide chain.

Active Efflux: Bacteria can utilize efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at a sufficient concentration. sci-hub.selabome.com Overexpression of pre-existing or newly acquired efflux pumps is a common mechanism of multidrug resistance. labome.com

Reduced Permeability: Changes in the bacterial cell envelope, such as modifications to porin channels in Gram-negative bacteria, can limit the uptake of an antibiotic. labome.comnih.gov

Given that the specific target of this compound is unknown, it is difficult to predict which of these mechanisms would be most likely to emerge.

Investigating Strategies for Mitigating Acquired Resistance

As there are no known instances of clinical resistance to this compound, research into mitigating strategies is currently theoretical and based on general principles of antimicrobial stewardship and drug development. tandfonline.com The primary goal of such strategies is to prevent the emergence of resistance and preserve the efficacy of novel antibiotics.

Potential strategies that could be investigated for this compound include:

Combination Therapy: Administering an antibiotic alongside a second agent can be a highly effective strategy. nih.gov This second agent could be another antibiotic with a different mechanism of action or an adjuvant that counters a specific resistance mechanism. For example, if resistance were to emerge via efflux pumps, co-administration of an efflux pump inhibitor (EPI) could restore susceptibility. nih.gov

Structural Modification: Synthetic chemistry efforts could be directed toward creating analogues of this compound. These new versions could be designed to have improved binding affinity for the target, making them less susceptible to resistance mutations, or to be resistant to potential inactivating enzymes.

Anti-Virulence Strategies: An alternative approach focuses on targeting bacterial virulence factors rather than bacterial viability. nih.gov This can reduce the selective pressure that drives the evolution of resistance.

Encapsulation and Delivery: While not a direct method to mitigate acquired resistance, novel delivery systems can enhance the efficacy and stability of a drug. For instance, the encapsulation of marinomycin A has been shown to dramatically increase its photostability, which is crucial for its potential utility. researchgate.net Such strategies ensure that the compound can be delivered effectively, maximizing its therapeutic potential before resistance can develop.

Further research into the mechanism of action of this compound is a critical first step, as this knowledge will be essential for designing and developing rational strategies to overcome any future challenges of acquired resistance.

Advanced Analytical and Characterization Methodologies in Marinomycin B Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, HRMS, CD Spectroscopy)

The definitive structure of Marinomycin B and its isomers was established through a combination of powerful spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) has been fundamental in determining the molecular formula of these compounds. For instance, High-Resolution Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (HR-MALDI-FTMS) was instrumental in analyzing the molecular formula of the marinomycin family. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the intricate three-dimensional structure. Due to the complexity of the macrocyclic structure, advanced multi-dimensional NMR techniques are required. These include:

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule's backbone. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence): Employs the correlation of proton and carbon signals to assign protons to their respective carbons. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining the relative stereochemistry and conformation by identifying protons that are close in space, providing insights into the molecule's planar and 3D views. researchgate.netrsc.org

J-based Configuration Analysis (JBCA): This method utilizes the measurement of homonuclear (³JH,H) and heteronuclear (²JH,C, ³JH,C) coupling constants to determine the relative configurations of stereogenic centers within the acyclic chains of the molecule. rsc.org

Spectroscopic TechniqueApplication in this compound ResearchReference
High-Resolution Mass Spectrometry (HRMS/HR-MALDI-FTMS)Determination of the precise molecular weight and elemental formula (e.g., C₅₄H₇₂O₁₄). researchgate.net
High-Resolution NMR (¹H, ¹³C)Provides fundamental information on the chemical environment of protons and carbons. rsc.org
COSY / TOCSYElucidation of proton-proton spin coupling networks to map out the carbon skeleton. researchgate.netrsc.org
HSQC / HMQCCorrelation of ¹H and ¹³C nuclei to assign specific protons to their directly attached carbons. researchgate.netrsc.org
HMBCDetermination of long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for connecting molecular fragments. researchgate.net
NOESY / ROESYConfirmation of stereochemistry and spatial relationships through space, essential for defining the 3D structure. researchgate.netrsc.org
Circular Dichroism (CD) SpectroscopyAnalysis of molecular conformation and chirality in solution. researchgate.net

Chromatographic Methods for Isolation, Purification, and Purity Assessment (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are indispensable for the isolation of this compound from complex fermentation broths, its purification from other isomers, and the assessment of its purity. Given the structural similarity between Marinomycins A, B, and C, high-resolution separation methods are critical. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods used for both analytical and preparative-scale separation. nih.govresearchgate.net These systems are often coupled with Photodiode Array (PDA) detectors to monitor the characteristic UV-Vis absorbance of the polyene chromophore (around 360 nm) and with mass spectrometers for peak identification. mdpi.comrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-HRMS, is a powerful tool for dereplication (rapidly identifying known compounds) and for monitoring the production of marinomycins in culture extracts. nih.govresearchgate.net Extracted Ion Chromatograms (EICs) are used to specifically track the presence and quantity of this compound (m/z 995.50 [M-H]⁻) and distinguish it from its isomers based on retention time. mdpi.comresearchgate.net

ParameterUPLC Method DetailsLC-HRMS Method DetailsReference
System Acquity UPLC H classThermo Scientific Dionex UltiMate 3000 RS rsc.org
Column Phenomenex Kinetex 2.6 µm Phenyl-Hexyl (75 x 2.10 mm)Waters XBridge C18 3.5 µm (2.1 x 100 mm) nih.govrsc.org
Mobile Phase A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acidA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid nih.govrsc.org
Flow Rate 600 µL/min350 µL/min nih.govrsc.org
Detection UV absorbance at 360 nmH-ESI source, negative ionization mode mdpi.com
Application Purity assessment, photostability studiesDetection and quantification in crude extracts, identification nih.govrsc.org

Photochemical Stability and Photoprotection Strategies for this compound

A defining characteristic of the marinomycin family is its pronounced sensitivity to light, which poses a significant challenge for its development and application. nih.gov this compound is directly involved in the photochemical processes affecting the marinomycin complex.

This compound is a geometric isomer of Marinomycin A, and it is primarily formed through the photoisomerization of Marinomycin A. rsc.orgnih.gov Research has shown that upon exposure to ambient light, a pure solution of Marinomycin A will convert into an equilibrium mixture of Marinomycins A, B (cis Δ⁸,⁹, cis Δ⁸',⁹'), and C (trans Δ⁸,⁹, cis Δ⁸',⁹'). researchgate.netrsc.orgdur.ac.uk This process is significantly accelerated by UV irradiation. rsc.org

The kinetics of this interconversion have been studied, revealing the extreme photolability of the parent compound, Marinomycin A.

Under ambient room light, significant isomerization to Marinomycins B and C occurs in under an hour. researchgate.netrsc.org One study noted that after two hours, a ratio of approximately 1.1 (A) : 1 (B) : 1.5 (C) was reached, as analyzed by HPLC. dur.ac.uk

Under direct UV light (365 nm), the half-life of Marinomycin A is drastically reduced, with studies reporting a t₁/₂ of just 8 seconds. mdpi.comresearchgate.net In sunlight, the half-life is approximately 95 seconds. mdpi.com

This rapid isomerization means that any sample of marinomycins is likely a dynamic mixture of isomers unless strictly protected from light, with this compound being a key product of this light-induced degradation pathway.

To overcome the inherent photolability of the marinomycins, researchers have explored novel photoprotection strategies. A highly effective approach involves the microencapsulation of the compounds within natural, biocompatible polymers. confex.comaslee.scot

A groundbreaking solution has been found in the use of Sporopollenin Exine Capsules (SpECs) , which are derived from the outer wall of plant spores, such as those from the club moss Lycopodium clavatum. nih.govresearchgate.net These microcapsules are chemically inert, non-toxic, and have evolved to protect sensitive genetic material from environmental damage, including UV radiation. nih.gov

Encapsulation of Marinomycin A within SpECs has been shown to dramatically enhance its photostability, thereby protecting it from isomerization into this compound and C. nih.govresearchgate.net

The half-life of the encapsulated marinomycin to direct UV exposure is increased by several orders of magnitude compared to the unprotected compound. nih.gov

One study demonstrated a striking level of protection, with only 30% degradation of the encapsulated compound after 7 hours of UV irradiation, a period during which the unprotected compound would be completely isomerized or degraded. aslee.scot

This encapsulation not only provides photoprotection but also offers a method for the selective extraction of marinomycins from culture broths, providing a higher recovery rate than conventional resins while simultaneously shielding the molecules from light. nih.govresearchgate.net

This photoprotection strategy is crucial for enabling further biological and medicinal studies on the marinomycin family, including this compound, by ensuring the stability and integrity of the molecular structure. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Untapped Biosynthetic Potential and Pathway Diversification

The exploration of Marinomycin B's biosynthetic origins presents a significant opportunity for scientific discovery and the generation of novel compounds. The biosynthetic gene cluster (BGC) responsible for producing marinomycins has been successfully identified and analyzed. nih.govresearchgate.netnih.gov However, this BGC presents considerable challenges for manipulation due to its large size and high GC content, which makes it susceptible to rearrangement during cloning and heterologous expression. nih.govresearchgate.netnih.govresearchgate.net

Despite these difficulties, researchers have successfully demonstrated the transformation of Streptomyces lividans with a construct containing the cluster, leading to the heterologous expression of the biosynthetic machinery and the production of this compound. nih.govnih.govresearchgate.net This achievement is a critical step, as moving the BGC into a more genetically tractable and easily fermentable host opens up avenues for enhancing production and engineering the pathway. nih.govmdpi.com

Future research can focus on leveraging this heterologous expression system to diversify the biosynthetic pathway. By understanding the function of each enzymatic domain within the polyketide synthase (PKS) assembly line, targeted genetic modifications can be introduced. nih.gov For example, analysis of the marinomycin BGC reveals it belongs to the trans-AT type I PKS system, and comparisons with the similar SIA7248 BGC highlight key differences, such as an active Dehydratase (DH) domain in module 5 of the marinomycin pathway that is absent in the SIA7248 pathway. nih.gov Such insights allow for rational engineering strategies, including:

Domain Swapping: Exchanging specific enzymatic domains with those from other PKS pathways to alter the polyketide backbone.

Gene Inactivation: Knocking out specific genes, such as those encoding tailoring enzymes, to accumulate biosynthetic intermediates or create simplified analogues. researchgate.net

Combinatorial Biosynthesis: Introducing genes from other pathways to add new functionalities, a strategy that has been successful for other polyketides. thieme-connect.com

These approaches, often termed "mutasynthesis" or combinatorial biosynthesis, could unlock a vast number of "unnatural" natural products based on the this compound scaffold, potentially with improved therapeutic properties. mdpi.comthieme-connect.com The ability to manipulate the BGC provides a powerful platform for generating a library of marinomycin derivatives that would be difficult to access through chemical synthesis alone. routledge.com

Development of Next-Generation this compound Analogues with Optimized Properties

The development of next-generation analogues of this compound is driven by the need to overcome inherent liabilities, such as photostability, and to improve therapeutic efficacy. nih.govconfex.com Marinomycin A, for example, is highly unstable in the presence of light, which is a significant barrier to its clinical development. nih.govresearchgate.net Although encapsulation in materials like spore exines has been shown to offer protection, optimizing the core molecular structure is a more robust long-term strategy. nih.govconfex.com

Total synthesis provides a powerful platform for creating structurally diverse analogues. acs.org The convergent total synthesis of marinomycins A-C has already been achieved, which also led to the creation of their monomeric counterparts, monomarinomycin A and iso-monomarinomycin A. acs.orgpitt.edu These synthetic routes offer precise control over stereochemistry and allow for systematic modifications across the molecule.

Future efforts in developing optimized analogues should focus on:

Improving Photostability: Modifying the conjugated polyene chain, which is the primary site of photo-isomerization, could lead to more stable compounds.

Enhancing Potency and Selectivity: Structure-activity relationship (SAR) studies, guided by total synthesis, can identify which parts of the molecule are essential for its biological activity. This knowledge can then be used to design analogues with greater potency against cancer cells or bacterial pathogens.

Modulating Physicochemical Properties: Altering peripheral functional groups can improve properties like solubility and metabolic stability, which are crucial for drug development.

The creation of monomeric analogues represents a significant step in simplification and could lead to compounds with different biological profiles or improved drug-like properties. acs.orgacs.org

Strategic Integration of Synthetic and Biosynthetic Methodologies (Chem-Bio Hybrid Approaches)

The most powerful future approach for generating novel and valuable this compound derivatives lies in the strategic integration of chemical synthesis and biosynthesis. thieme-connect.com These "chem-bio hybrid approaches" harness the strengths of both disciplines: the unparalleled complexity-generating power of biosynthesis and the precision and flexibility of synthetic chemistry. thieme-connect.comroutledge.com

Several key strategies can be envisioned for this compound:

Precursor-Directed Biosynthesis (CHEM-BIO): This technique involves feeding chemically synthesized, non-native precursor molecules to the marinomycin-producing strain (either the original producer or the heterologous host). thieme-connect.comthieme-connect.com If the biosynthetic enzymes are sufficiently flexible, they may accept these synthetic precursors and incorporate them into the final structure, yielding novel analogues. thieme-connect.com The total synthesis of marinomycin provides crucial insights into which precursors might be successfully incorporated. thieme-connect.comthieme-connect.com

Mutasynthesis (BIO-CHEM-BIO): This is a more advanced version where a gene responsible for producing a natural precursor is deleted from the BGC. thieme-connect.com The organism is then "rescued" by supplying synthetic analogues of that precursor, forcing the pathway to use the unnatural building block. thieme-connect.com

GenoChemetics (BIO-BIO-CHEM): This approach involves using combinatorial biosynthesis to generate a new natural product scaffold, which is then isolated and further diversified using synthetic chemistry (semisynthesis). thieme-connect.comroutledge.com

The successful heterologous expression of the this compound gene cluster in a genetically tractable host like S. lividans is the key that unlocks these possibilities. nih.govresearchgate.net This system provides a platform to test synthetic precursors and to engineer the biosynthetic pathway for enhanced compatibility with unnatural substrates. By combining the genetic toolkit with the synthetic toolkit, researchers can rapidly access libraries of complex marinomycin analogues that would be synthetically intractable, accelerating the path toward compounds with optimized therapeutic potential. routledge.comconfex.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.